Piperazine-1-sulfonamide

説明

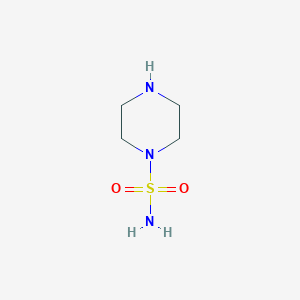

Structure

2D Structure

3D Structure

特性

IUPAC Name |

piperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2S/c5-10(8,9)7-3-1-6-2-4-7/h6H,1-4H2,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXLVZSMXXCSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460093 | |

| Record name | 1-PIPERAZINESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5906-30-9 | |

| Record name | 1-PIPERAZINESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazinesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Modification Strategies of Piperazine 1 Sulfonamide Derivatives

General Synthetic Methodologies for Piperazine (B1678402) Sulfonamides

The construction of the piperazine sulfonamide core generally involves the formation of a sulfonamide bond by reacting a piperazine derivative with a sulfonyl-containing reagent. Several key strategies have been established for this purpose.

Nucleophilic Addition-Elimination Reactions with Sulfonyl Chlorides

A prevalent and straightforward method for synthesizing piperazine sulfonamides is the nucleophilic addition-elimination reaction between a piperazine and a sulfonyl chloride. srce.hr In this reaction, the lone pair of electrons on one of the piperazine nitrogen atoms attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide linkage. srce.hr

This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), to neutralize the hydrochloric acid generated during the reaction. srce.hrtandfonline.commdpi.com The choice of solvent is often a polar aprotic solvent like dichloromethane (B109758) or acetone (B3395972). srce.hrtandfonline.commdpi.com For instance, a series of 1-benzhydryl-piperazine sulfonamide derivatives were synthesized by reacting 1-benzhydryl-piperazine with various substituted aromatic sulfonyl chlorides in dry dichloromethane at 0-5°C, using triethylamine as the base. tandfonline.comtandfonline.com Similarly, 1,4-bis(phenylsulfonyl)piperazine (B3056576) derivatives have been synthesized by reacting piperazine with different substituted phenylsulfonyl chlorides in acetone with sodium hydroxide. srce.hr

The general scheme for this reaction is as follows:

R1-SO2Cl + Piperazine Derivative → R1-SO2-Piperazine Derivative + HCl

Base-Mediated Condensation Reactions

Base-mediated condensation reactions are a fundamental approach for the synthesis of sulfonamides, including those derived from piperazine. researchgate.netijarsct.co.in This method essentially encompasses the nucleophilic substitution reaction where a primary or secondary amine, such as a piperazine derivative, reacts with a sulfonyl chloride in the presence of a base. ijarsct.co.in The base plays a crucial role in scavenging the acid produced during the reaction, thereby driving the reaction to completion. srce.hr

Commonly used bases include inorganic bases like sodium hydroxide and sodium carbonate, or organic bases such as triethylamine. srce.hrmdpi.comijarsct.co.in The reaction conditions are generally mild, often conducted at room temperature. ijarsct.co.in For example, new sulfonamides have been synthesized through the base-mediated condensation of p-toluenesulfonylchloride with amino acids. researchgate.net This principle is directly applicable to piperazine, where one of its nitrogen atoms acts as the nucleophile.

Utilization of Chlorosulfonyl Isocyanate (CSI) in Synthesis

Chlorosulfonyl isocyanate (CSI, ClSO2NCO) is a highly reactive and versatile reagent used in the synthesis of sulfonamides. researchgate.nettcichemicals.comtandfonline.comchemchart.com CSI possesses two reactive sites: the isocyanate group and the chlorosulfonyl group. tcichemicals.com Typically, the isocyanate portion is more reactive and reacts first. tcichemicals.com

One synthetic strategy involves the reaction of CSI with an alcohol, such as tert-butanol, to form an N-chlorosulfonyl carbamate (B1207046) intermediate. researchgate.netresearchgate.net This intermediate can then react with a piperazine derivative, followed by a deprotection step, to yield the desired piperazine sulfonamide. tandfonline.com This multi-step process allows for the controlled introduction of the sulfamoyl group. researchgate.nettandfonline.com CSI can be a powerful tool for constructing the sulfonamide structure, which is a common feature in many biologically active compounds. tcichemicals.com

Flow and Microwave-Assisted Synthesis Approaches

To enhance reaction efficiency, reduce reaction times, and improve yields, modern synthetic techniques such as flow chemistry and microwave-assisted synthesis have been applied to the preparation of piperazine derivatives. mdpi.comnih.govat.uavulcanchem.comresearchgate.net

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully used in the synthesis of various piperazine derivatives, including those with sulfonamide moieties. nih.govresearchgate.net For example, a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction was employed in the synthesis of a complex piperazine-containing thiophene (B33073) sulfonamide. nih.gov

Flow chemistry involves the continuous pumping of reagents through a reactor. This method offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and scalability. mdpi.com While specific examples focusing solely on piperazine-1-sulfonamide are less common in the provided results, the optimization of piperazine derivative synthesis for flow chemistry has been demonstrated, suggesting its applicability to this class of compounds. mdpi.com

Functionalization and Derivatization at the Piperazine Nitrogen

The versatility of the piperazine ring allows for extensive functionalization and derivatization at its nitrogen atoms, which is crucial for modulating the pharmacological properties of the resulting compounds. hilarispublisher.com The presence of a second nitrogen atom in the this compound core provides a key site for introducing a wide variety of substituents. mdpi.comhilarispublisher.communi.cz

Common derivatization strategies at the second piperazine nitrogen include:

N-Alkylation: This can be achieved through nucleophilic substitution reactions with alkyl halides or sulfonates, or via reductive amination. mdpi.com

N-Arylation: The introduction of aryl groups is often accomplished through palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. mdpi.com

Acylation: Reaction with acid chlorides or anhydrides introduces acyl groups, forming amide linkages. tandfonline.comtandfonline.com For instance, 1-benzhydryl-piperazine has been reacted with various acid chlorides to produce benzamide (B126) derivatives. tandfonline.com

Formation of Carbamodithioates: As demonstrated in the synthesis of potent pyruvate (B1213749) kinase M2 (PKM2) activators, the piperazine nitrogen can be functionalized to form complex moieties like carbodithioates. nih.gov

These modifications allow for the exploration of structure-activity relationships (SAR) by systematically altering the steric and electronic properties of the molecule. ajrconline.org

Structural Elucidation and Spectroscopic Characterization Techniques

The unambiguous determination of the structure of newly synthesized this compound derivatives is essential. A combination of spectroscopic techniques is routinely employed for this purpose. mdpi.comhilarispublisher.comnih.govajrconline.orgpensoft.netijnrd.org

Key Spectroscopic and Analytical Techniques:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and chemical environment of protons, while ¹³C NMR identifies the different carbon atoms. srce.hrmdpi.comtandfonline.comhilarispublisher.com 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the S=O stretch of the sulfonamide group (typically around 1350 cm⁻¹ and 1150 cm⁻¹) and N-H bonds. srce.hrtandfonline.comtandfonline.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). srce.hrmdpi.comnih.gov |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the empirical formula. tandfonline.comhilarispublisher.com |

| X-ray Crystallography | When a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule in the solid state. researchgate.netresearchgate.net |

For example, in the characterization of 1-benzhydryl-4-(substituted-benzenesulfonyl)-piperazine derivatives, ¹H NMR, IR, and elemental analysis were used to confirm the structures. The absence of an N-H proton peak in the NMR and IR spectra of the products confirmed the successful substitution at the piperazine nitrogen. tandfonline.com Similarly, the structures of various 1,4-bis(phenylsulfonyl)piperazine derivatives were confirmed using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy. srce.hr

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound derivatives, the protons on the piperazine ring typically appear as multiplets or broad singlets in the range of δ 2.3-3.9 ppm. tandfonline.comhilarispublisher.com For instance, in a series of 1-benzhydryl-piperazine sulfonamides, the piperazine protons were observed as broad singlets around δ 2.35-3.31 ppm. tandfonline.com In another study, the piperazine protons of 1,4-bis(phenylsulfonyl) piperazine derivatives appeared as singlets between δ 2.99 and 3.27 ppm. srce.hr The chemical shifts and coupling patterns of the aromatic protons depend on the substitution pattern on the phenyl ring, typically appearing in the region of δ 6.5-8.6 ppm. tandfonline.comrsc.orgnih.gov Protons of substituent groups, such as the methyl protons in tolyl derivatives, show characteristic singlets, for example, at δ 2.40 ppm. hilarispublisher.com The proton of the sulfonamide group (–SO₂NH–), when present, can be observed as a singlet at a downfield chemical shift, for instance, between 8.78 and 10.15 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information about the carbon framework of these derivatives. The carbon atoms of the piperazine ring typically resonate in the range of δ 40-55 ppm. srce.hrmdpi.com For example, in 1,4-bis(phenylsulfonyl) piperazine derivatives, the piperazine carbons were found at δ 40.5–45.8 ppm. srce.hr The aromatic carbons exhibit signals in the downfield region, generally between δ 108 and 161 ppm, with the specific shifts dependent on the nature and position of the substituents. srce.hrrsc.orgmdpi.com For instance, in a series of 1-(substituted-benzenesulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine derivatives, the aromatic carbons showed signals in the range of δ 108.02-153.10 ppm. mdpi.com Carbonyl carbons in amide derivatives, if present, appear at even lower fields, around δ 169 ppm. rsc.org

Representative ¹H and ¹³C NMR Data for this compound Derivatives:

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 6.98 (d, 1H), 6.77 (d, 1H), 3.78 (s, 6H), 3.74 (s, 3H), 3.33 (s, 2H), 3.09 (t, 4H), 2.86 (s, 3H), 2.46 (t, 4H) | 153.08, 152.52, 142.34, 125.18, 123.78, 108.04, 61.44, 60.75, 56.24, 55.93, 52.23, 46.01, 34.08 | mdpi.com |

| 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 7.78–7.70 (m, 3H), 7.70–7.61 (m, 2H), 6.89 (d, 1H), 6.72 (d, 1H), 3.75 (s, 3H), 3.71 (d, 6H), 3.34 (s, 2H), 2.88 (s, 4H), 2.43 (s, 4H) | 153.02, 152.40, 142.23, 135.31, 133.72, 129.86, 128.05, 128.00, 125.08, 123.52, 108.03, 61.34, 60.73, 56.22, 55.66, 51.87, 46.46 | mdpi.com |

| 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | 7.92–7.99 (m, 3H, Ar-H), 7.80 (t, 1H, Ar-H), 7.38 (d, 4H, Ar-H), 7.27 (t, 4H, Ar-H), 7.15 (t, 2H, Ar-H), 4.35 (s, 1H, –CH), 3.2 (br s, 4H, –CH₂–), 2.35 (br s, 4H, –CH₂–) | Not specified in source | tandfonline.com |

| Ethyl 5-(4-(1-((2,4-dinitrophenyl)sulfonyl)piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate | Not specified in source | 14.09, 45.72, 49.61, 61.08, 108.64, 112.40, 114.06, 120.02, 120.29, 126.92, 127.09, 132.26, 134.08, 145.40, 147.75, 150.21, 150.31, 158.63 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which are crucial for confirming the molecular formula of newly synthesized compounds. srce.hrmdpi.com

The mass spectra of these derivatives typically show a prominent molecular ion peak ([M]+) or, more commonly, a protonated molecular ion peak ([M+H]+), which corresponds to the molecular weight of the compound plus the mass of a proton. hilarispublisher.comnih.govmdpi.com The observed mass-to-charge ratio (m/z) is compared with the calculated value for the expected molecular formula, and a small mass error (typically in parts per million, ppm) confirms the composition. mdpi.com For example, in the analysis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, the calculated m/z for [M+H]⁺ was 345.1479, and the found value was 345.1474, resulting in a mass error of -1.45 ppm, which strongly supports the proposed structure. mdpi.com

Representative Mass Spectrometry Data for this compound Derivatives:

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | C₁₅H₂₅N₂O₅S⁺ | 345.1479 | 345.1474 | mdpi.com |

| 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | C₂₀H₂₇N₂O₅S⁺ | 407.1636 | 407.1628 | mdpi.com |

| 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | C₂₁H₂₉N₂O₅S⁺ | 421.1792 | 421.1785 | mdpi.com |

| Ethyl 5-(4-(3-(2,4-dinitrophenyl sulfonamido)propanoyl)piperazin-1-yl) benzofuran-2-carboxylate | C₂₄H₂₅N₅O₁₀S | Not specified | 576.2 | nih.gov |

| Ethyl 5-(4-(4-(2,4-dinitrophenyl sulfonamido)butanoyl)piperazin-1-yl) benzofuran-2-carboxylate | C₂₅H₂₇N₅O₁₀S | Not specified | 590.1 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

A key feature in the IR spectra of these compounds is the presence of strong absorption bands corresponding to the sulfonyl (O=S=O) group. These typically appear as two distinct bands: an asymmetric stretching vibration in the range of 1370–1306 cm⁻¹ and a symmetric stretching vibration between 1290–1159 cm⁻¹. tandfonline.comsrce.hr The presence of these two strong bands is a clear indication of the sulfonamide moiety.

Other characteristic absorption bands include C-H stretching vibrations for aliphatic and aromatic groups (around 3100-2800 cm⁻¹), C=C stretching vibrations for aromatic rings (around 1614–1412 cm⁻¹), and C-N stretching vibrations. tandfonline.comsrce.hr In derivatives containing other functional groups, such as carbonyls (C=O) in amide derivatives, characteristic stretching bands will also be observed, typically in the region of 1745-1575 cm⁻¹. pensoft.netpensoft.net

Representative IR Spectroscopy Data for this compound Derivatives:

| Compound Name | Key IR Absorption Bands (cm⁻¹) | Reference |

| 1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine | 3106, 2924, 1529, 1350, 1285 | tandfonline.com |

| 1-Benzhydryl-4-(4-nitro-benzenesulfonyl)-piperazine | 3073, 2961, 1536, 1358, 1283 | tandfonline.com |

| 1-Benzhydryl-4-(4-chloro-benzenesulfonyl)-piperazine | 2961, 2889, 1350, 1279, 707 | tandfonline.com |

| 4-Ethyl-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)this compound derivative | 3446 (-O-H Stretch), 1597 (-C=O Stretch) | pensoft.net |

| 1,4-bis(phenylsulfonyl) piperazine derivatives | 3098–3003 (Aromatic C-H), 2936–2853 (Aliphatic C-H), 1614–1412 (Aromatic C=C), 1306–1159 (Sulfonyl O=S=O) | srce.hr |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample of a this compound derivative. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. tandfonline.comnih.gov

A close agreement between the found and calculated elemental compositions provides strong evidence for the purity and the correct molecular formula of the synthesized compound. This technique is often used in conjunction with mass spectrometry to unambiguously confirm the identity of a new chemical entity. For example, for 1-benzhydryl-4-(4-nitro-benzenesulfonyl)-piperazine, the calculated percentages were C-63.14, H-5.30, N-9.6, S-7.33, and the found values were C-63.10, H-5.24, N-9.2, S-7.29%, showing good correlation. tandfonline.com

Representative Elemental Analysis Data for this compound Derivatives:

| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 1-Benzhydryl-4-(4-nitro-benzenesulfonyl)-piperazine | C₂₃H₂₃N₃O₄S | C-63.14, H-5.30, N-9.6, S-7.33 | C-63.10, H-5.24, N-9.2, S-7.29 | tandfonline.com |

| 1-Benzhydryl-4-(4-chloro-benzenesulfonyl)-piperazine | C₂₃H₂₃ClN₂O₂S | C-59.87, H-4.81, N-6.07, S-6.95 | C-59.82, H-4.78, N-6.04, S-6.90 | tandfonline.com |

| Ethyl 5-(4-(3-(2,4-dinitrophenyl sulfonamido)propanoyl)piperazin-1-yl) benzofuran-2-carboxylate | C₂₄H₂₅N₅O₁₀S | C-50.08, H-4.38, N-12.17, O-27.80, S-5.57 | C-50.07, H-4.38, N-12.18, O-27.79, S-5.58 | nih.gov |

| Ethyl 5-(4-(1-((2,4-dinitrophenyl)sulfonyl) piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate | C₂₇H₂₉N₅O₁₀S | C-52.68, H-4.75, N-11.38, O-25.99, S-5.21 | C-52.68, H-4.75, N-11.39, O-25.98, S-5.20 | nih.gov |

| Ethyl 5-(4-(1-((2,4-dinitrophenyl)sulfonyl)pyrrolidine-3-carbonyl) piperazin-1-yl)benzofuran-2-carboxylate | C₂₆H₂₇N₅O₁₀S | C-51.91, H-4.52, N-11.64, O-26.60, S-5.33 | C-51.91, H-4.52, N-11.64, O-26.60, S-5.33 | nih.gov |

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

For a successful analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Studies on this compound derivatives have revealed important structural features. For example, the analysis of 4-phenyl-piperazine-1-sulfonamide showed that it crystallizes in an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The S1-N1 bond length of 1.628(2) Å was a strong indicator of the formation of the sulfonamide bond. researchgate.net The crystal structure can also reveal intermolecular interactions, such as hydrogen bonds, which influence the packing of the molecules in the crystal. researchgate.net In some cases, the crystal structure consists of hydrophilic layers containing the sulfonamide function and hydrophobic layers made of a phenyl-piperazine structure. researchgate.net

Crystallographic Data for a Representative this compound Derivative:

| Compound Name | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| 4-Phenyl-piperazine-1-sulfonamide | Orthorhombic | P2₁2₁2₁ | S1-N1: 1.628(2) | researchgate.net |

| Novel 6-(piperazin-1-yl)phenanthridine amide and sulphonamide analogues | Not specified in source | Not specified in source | Not specified in source | nih.gov |

Biological Activity and Pharmacological Potential of Piperazine 1 Sulfonamide Analogs

Antimicrobial Efficacy

Piperazine-1-sulfonamide derivatives have shown broad-spectrum antimicrobial activity, encompassing both antibacterial and antifungal properties. tandfonline.comtandfonline.com The structural flexibility of this scaffold allows for modifications that can enhance potency and selectivity against various microbial pathogens.

The antibacterial effects of this compound analogs have been evaluated against a variety of both Gram-positive and Gram-negative bacteria. tandfonline.comtandfonline.comderpharmachemica.com

Several studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-Resistant Staphylococcus aureus (MRSA).

In one study, a series of novel 1-benzhydryl-piperazine sulfonamides were synthesized and evaluated for their in vitro antimicrobial activity. tandfonline.comtandfonline.comnih.govtandfonline.com Among the synthesized compounds, those with specific substitutions on the phenyl ring of the sulfonamide moiety demonstrated significant inhibitory activity. For instance, compound 8d , with two electron-withdrawing chloro groups at the 2 and 5 positions of the phenyl ring, and compound 8e , with a chloro group at the 4-position, showed notable activity against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Bacillus subtilis. tandfonline.comtandfonline.com The introduction of a nitro group at the 2-position of the phenyl ring also resulted in enhanced activity, suggesting a potential ortho effect. tandfonline.com

Another study focused on developing sulfonamide derivatives to combat MRSA. tandfonline.com They found that merging 2-aminothiazole (B372263) and oxime with various sulfonamide scaffolds resulted in compounds with activity against both MRSA and MSSA (Methicillin-Sensitive Staphylococcus aureus) strains, with MIC values ranging from 1–64 μg/mL and 8–128 μg/mL, respectively. tandfonline.comtandfonline.com Furthermore, a ciprofloxacin-sulfanilamide hybrid, CGS-20 , demonstrated improved anti-Gram-positive inhibition, with a MIC for MRSA of 0.5 mg/mL. sci-hub.se

A series of piperazine-based phthalimide (B116566) derivatives were also synthesized and tested against MRSA. researchgate.net The compound 2-(2-(4-((4-chlorophenyl) sulfonyl) piperazin-1-yl) ethyl) isoindoline-1,3-dione (5e ) showed promising antibacterial activity, with a minimum inhibitory concentration (MIC) of 45±0.15 µg/mL against MRSA. researchgate.net Additionally, piperazine-citral sulfonyl derivatives have been explored, with compound 5c showing a MIC value of 29 µM against MRSA. nih.gov

Table 1: Antibacterial Activity of Selected this compound Analogs against Gram-Positive Bacteria

| Compound | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 8d | Staphylococcus aureus | Zone of inhibition 26–28 mm | tandfonline.comtandfonline.com |

| 8e | Staphylococcus aureus | Zone of inhibition 21–23 mm | tandfonline.comtandfonline.com |

| SMZ/SDZ derivatives | MRSA | 1–64 µg/mL | tandfonline.com |

| CGS-20 | MRSA | 0.5 mg/mL | sci-hub.se |

| 5e | MRSA | 45±0.15 µg/mL | researchgate.net |

| 5c | MRSA | 29 µM | nih.gov |

This compound analogs have also demonstrated inhibitory effects against Gram-negative bacteria. In the same study of 1-benzhydryl-piperazine sulfonamides, compounds 8d and 8e exhibited significant inhibitory activity against Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, and Salmonella typhi. tandfonline.comtandfonline.com Specifically, compound 8d showed a zone of inhibition of 21–25 mm, and 8e showed a zone of inhibition of 17–20 mm against these Gram-negative strains. tandfonline.comtandfonline.com

The development of sulfonyl piperazine (B1678402) LpxH inhibitors has shown promise against Enterobacterales. nih.govacs.org Compounds JH-LPH-106 and JH-LPH-107 , which incorporate an N-methyl-N-phenyl-methanesulfonamide moiety, exhibited potent antibiotic activity against wild-type E. coli and K. pneumoniae. nih.govacs.org JH-LPH-107, in particular, displayed MICs of 0.31 and 0.04 μg/mL against E. coli 25922 and K. pneumoniae 10031, respectively. nih.govacs.org

Furthermore, a study on piperazine-sulfonamide linked Schiff bases revealed that compound 6d , with a chloro group at the para position, was the most active antibacterial agent of the series against Bacillus subtilis. researchgate.net

Table 2: Antibacterial Activity of Selected this compound Analogs against Gram-Negative Bacteria

| Compound | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 8d | Escherichia coli, Pseudomonas aeruginosa | Zone of inhibition 21–25 mm | tandfonline.comtandfonline.com |

| 8e | Escherichia coli, Pseudomonas aeruginosa | Zone of inhibition 17–20 mm | tandfonline.comtandfonline.com |

| JH-LPH-107 | Escherichia coli 25922 | 0.31 µg/mL | nih.govacs.org |

| JH-LPH-107 | K. pneumoniae 10031 | 0.04 µg/mL | nih.govacs.org |

| 6d | Bacillus subtilis | MIC = 26.1 µg/mL | researchgate.net |

In addition to their antibacterial properties, this compound analogs have been investigated for their antifungal potential. tandfonline.comtandfonline.com A study on piperazine-sulfonamide linked Schiff bases reported significant antifungal activity. researchgate.net Compounds 6b (IC50 = 32.1 μM) and 6j (IC50 = 31.4 μM) were identified as potent inhibitors of Candida albicans biofilm formation, showing higher inhibitory activity than the standard drug fluconazole (B54011) (IC50 = 40 μM). researchgate.net Compound 6j , which has an OH group at the ortho position, also demonstrated more potent antifungal activity against C. albicans (MIC = 39.6 μg/mL) compared to fluconazole (MIC = 50 μM). researchgate.net

Another study synthesized a series of novel flavonol derivatives containing piperazine and quinoxaline, with some compounds showing good antifungal activity against various fungi. bohrium.com Compound N5 had the best antifungal activity against Phomopsis sp and Phytophthora capsica, with EC50 values of 12.9 and 25.8 μg/mL, respectively, which were better than the standard azoxystrobin. bohrium.com

Table 3: Antifungal Activity of Selected this compound Analogs

| Compound | Test Organism | Activity (IC50/EC50/MIC) | Reference |

|---|---|---|---|

| 6b | Candida albicans (biofilm) | IC50 = 32.1 μM | researchgate.net |

| 6j | Candida albicans (biofilm) | IC50 = 31.4 μM | researchgate.net |

| 6j | Candida albicans | MIC = 39.6 μg/mL | researchgate.net |

| N5 | Phomopsis sp | EC50 = 12.9 µg/mL | bohrium.com |

| N5 | Phytophthora capsica | EC50 = 25.8 µg/mL | bohrium.com |

Antibacterial Activity

Antiviral Applications, Including HIV-1 Protease Inhibition

The this compound scaffold has been instrumental in the design of potent antiviral agents, particularly as inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. osti.govnih.govnih.gov

Inspired by the binding mode of existing HIV-1 protease inhibitors, researchers designed and synthesized a novel bicyclic piperazine sulfonamide core. osti.govnih.govnih.gov This new core led to an inhibitor with a 60-fold increase in enzyme binding affinity and a 10-fold increase in antiviral activity compared to the parent compound, MK-8718. osti.govnih.govnih.gov Further optimization of this series resulted in compound 38 , which exhibited an exquisite enzyme binding affinity (IC50 = 12 pM) for HIV-1 protease and potent antiviral activity (EC50 = 2.8 nM) in a cell-based assay. nih.gov

Another study reported the synthesis of benzamide (B126) analogs with a piperazine-containing compound (45 ) showing significant antiviral potential against H9 and MT4 cell lines with IC50 values of 3.9 µM and 3.7 µM, respectively. arabjchem.org

Beyond HIV, this compound analogs have been investigated as inhibitors of other viruses. A class of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues were identified as novel inhibitors of the Chikungunya virus (CHIKV). nih.govacs.org The optimized compound 6a displayed a potent antiviral activity with an EC50 value of 3.95 μM and a high selectivity index of greater than 61. nih.govacs.org

Table 4: Antiviral Activity of Selected this compound Analogs

| Compound | Target/Virus | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Novel Bicyclic Analog | HIV-1 Protease | 60-fold higher binding affinity than MK-8718 | osti.govnih.govnih.gov |

| 38 | HIV-1 Protease | IC50 = 12 pM, EC50 = 2.8 nM | nih.gov |

| 45 | HIV-1 (H9 and MT4 cells) | IC50 = 3.9 µM and 3.7 µM | arabjchem.org |

| 6a | Chikungunya Virus (CHIKV) | EC50 = 3.95 μM | nih.govacs.org |

Anticancer and Antitumor Properties

The this compound scaffold is also a key feature in the development of anticancer and antitumor agents. mdpi.com These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms.

A series of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety were synthesized as potent pyruvate (B1213749) kinase M2 (PKM2) activators. nih.gov Compounds 8b (AC50 = 0.136 µM) and 8k (AC50 = 0.056 µM) showed higher PKM2 activation activities than the positive control. nih.gov Notably, compound 8k inhibited the proliferation of multiple cancer cells with an IC50 of less than 1 µM, while showing little toxicity to normal cells. nih.gov

Another study reported the synthesis of novel piperazine derivatives of vindoline (B23647) as anticancer agents. mdpi.com Compound 17 , with a 4-trifluoromethylphenyl substituent on the piperazine nitrogen, was highly effective against several cancer types, showing a growth reduction of -84.40% on the KM12 colon cancer cell line and over -80% on SF-539 and SNB-75 brain tumor cell lines. mdpi.com

Furthermore, a series of artemisinin (B1665778) derivatives bearing an N-ethoxycarbonyl-piperazine group were evaluated for their cytotoxic activities. nih.gov Compound 36 was the most active against HepG2 and PLC-PRF-5 liver cancer cells, with IC50 values of 4.1 and 5.7 µM, respectively, and showed no cytotoxicity to normal L-02 cells. nih.gov

Table 5: Anticancer Activity of Selected this compound Analogs

| Compound | Cancer Cell Line(s) | Activity (IC50/Growth Percent Rate) | Reference |

|---|---|---|---|

| 8k | Multiple cancer cell lines | IC50 < 1 µM | nih.gov |

| 17 | Colon cancer (KM12) | -84.40% | mdpi.com |

| 17 | CNS cancer (SF-539, SNB-75) | > -80% | mdpi.com |

| 36 | Liver cancer (HepG2, PLC-PRF-5) | IC50 = 4.1 µM and 5.7 µM | nih.gov |

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. nih.gov The sulfonamide functional group is a key feature in several anti-inflammatory drugs, including well-known selective COX-2 inhibitors. nih.gov Building on this, researchers have investigated this compound analogs for their anti-inflammatory potential.

A series of novel ferrocenyl(piperazine-1-yl)methanone-based sulfamides were synthesized and screened for their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells. researchgate.net Among the synthesized compounds, one derivative, compound 4i , demonstrated the most potent inhibitory activity on NO production, with an IC₅₀ value of 7.65 µM and low toxicity. researchgate.net Further investigation revealed that this compound also significantly inhibited the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Preliminary mechanism studies suggest that compound 4i exerts its anti-inflammatory effects by inhibiting the activation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. researchgate.net

In another study, N-phenyl piperazine derivatives were evaluated for their anti-inflammatory properties. biomedpharmajournal.org The compounds exhibited a dose-dependent anti-inflammatory response, and at a concentration of 500 µg/mL, all tested compounds showed significant anti-inflammatory effects of 85-90%. biomedpharmajournal.org

Table 1: Anti-inflammatory Activity of Selected this compound Analogs

| Compound | Assay | Target/Pathway | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| 4i | LPS-induced NO production in RAW264.7 cells | TLR4/NF-κB | 7.65 µM | researchgate.net |

| P-series derivatives | General anti-inflammatory assay | Not specified | 85-90% inhibition at 500 µg/mL | biomedpharmajournal.org |

Enzyme Inhibition Studies

The this compound core has proven to be an effective scaffold for designing potent and selective enzyme inhibitors. Its ability to be modified at multiple positions allows for the fine-tuning of interactions with the active sites of various enzymes, leading to promising therapeutic candidates for a range of diseases.

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral antidiabetic drugs that work by preventing the degradation of incretin (B1656795) hormones, such as GLP-1 and GIP. nih.govsrce.hr This action increases insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. pensoft.net

In one study, a series of nine 1,4-bis(phenylsulfonyl) piperazine derivatives (1a-i ) were synthesized and evaluated for their in vitro DPP-IV inhibitory activity. nih.govsrce.hrcolab.ws The compounds displayed inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. nih.govsrce.hr The structure-activity relationship revealed that derivatives with electron-withdrawing groups, such as chlorine (1a-c ), were more potent than those with electron-donating groups like a methyl group (1d-f ). nih.govsrce.hr

Another research effort focused on designing piperazine sulfonamide derivatives based on in silico modeling. pensoft.netresearchgate.net From this work, compound 8h emerged as the most promising, showing 27.32% inhibition of DPP-IV at a 10 µmol/L concentration in vitro. pensoft.netresearchgate.net Subsequent in vivo testing in animal models of type 2 diabetes confirmed its potential, as chronic administration of compound 8h led to a reduction in serum glucose levels. researchgate.net

Table 2: DPP-IV Inhibitory Activity of Piperazine Sulfonamide Derivatives

| Compound Series | Concentration Tested | % Inhibition | Source |

|---|---|---|---|

| 1a-i | 100 µmol/L | 11.2% - 22.6% | nih.govsrce.hrcolab.ws |

| 8h | 10 µmol/L | 27.32% | pensoft.netresearchgate.net |

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. tandfonline.com Certain isoforms are validated drug targets for conditions like glaucoma and certain cancers. tandfonline.comnih.gov The sulfonamide group is a classic zinc-binding group used in the design of CA inhibitors. tandfonline.com

A series of s-triazine derivatives incorporating piperazine and sulfonamide motifs were synthesized and tested for their inhibitory action against several human (h) CA isoforms. nih.gov These compounds showed potent inhibition, particularly against the tumor-associated isoform hCA IX. One of the most active compounds, 4-[({4-Chloro-6-[(4-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}amino)methyl] benzenesulfonamide , displayed a subnanomolar inhibitory constant (Kᵢ) for hCA IX and showed selectivity over the cytosolic isoforms hCA I and hCA II. nih.gov

Table 3: Inhibitory Activity (Kᵢ) of Piperazine Sulfonamide Analogs Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | Source |

|---|---|---|---|---|

| s-Triazine Series | 8.5 - 2679.1 nM | 4.8 - 380.5 nM | 0.4 - 307.7 nM | nih.gov |

| 4-[({4-Chloro-6-[(4-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}amino)methyl] benzenesulfonamide | Not specified | Not specified | 0.4 nM | nih.gov |

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, primarily in tissues like the liver and adipose tissue. nih.govnih.gov Its inhibition is considered a promising strategy for treating type 2 diabetes and metabolic syndrome. nih.gov

Research in this area has led to the development of several potent piperazine sulfonamide-based 11β-HSD1 inhibitors. nih.govnih.gov Through modifications of an initial lead compound (5a ), potent and selective inhibitors such as 13q and 13u were identified. nih.gov Another extensive optimization effort on a series of (R)-2-methylpiperazine sulfonamides led to the discovery of HSD-621 (compound 18a ). nih.gov This compound was identified as a potent, selective, and orally bioavailable 11β-HSD1 inhibitor, which significantly reduced glucose and insulin levels in mouse models of diet-induced obesity and was selected as a clinical development candidate. nih.gov In a separate study, optimization of an arylsulfonylpiperazine scaffold resulted in compound 11 , which selectively inhibits 11β-HSD1 with an IC₅₀ of 0.7 μM. researchgate.net

Table 4: Inhibitory Potency of Piperazine Sulfonamide Analogs Against 11β-HSD1

| Compound | Type | Potency | Source |

|---|---|---|---|

| 11 | Arylsulfonylpiperazine | IC₅₀ = 0.7 µM | researchgate.net |

| 13q , 13u | Piperazine sulfonamide | Potent and selective inhibitors | nih.gov |

| HSD-621 (18a) | (R)-2-methylpiperazine sulfonamide | Potent, selective, orally efficacious | nih.gov |

β-Secretase 1 (BACE1) is an aspartic protease that is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. mdpi.comnih.gov The accumulation of these peptides leads to the formation of amyloid plaques, a pathological hallmark of Alzheimer's disease. nih.govmdpi.com

The piperazine sulfonamide scaffold has been utilized in the design of BACE1 inhibitors. nih.govresearchgate.net A collaborative effort involving chemistry, X-ray crystallography, and molecular modeling led to the synthesis of a series of novel piperazine sulfonamide BACE1 inhibitors. nih.gov Iterative exploration of the enzyme's binding pockets resulted in an analog that effectively lowered peripheral Aβ40 levels in a transgenic mouse model. nih.gov Other research has focused on incorporating conformationally constrained piperazine and piperazinone derivatives into a hydroxyethylamine scaffold. nih.gov This approach yielded highly potent inhibitors, such as compound 5a with a Kᵢ of 2 nM and a cellular EC₅₀ of 3.5 nM, and compound 6j with a BACE1 inhibitory activity (IC₅₀) of 23 nM. nih.gov

Table 5: Inhibitory Activity of Piperazine-based Analogs Against BACE1

| Compound | Assay | Potency | Source |

|---|---|---|---|

| 5a | Enzyme Inhibition (Kᵢ) / Cellular (EC₅₀) | 2 nM / 3.5 nM | nih.gov |

| 6j | Enzyme Inhibition (IC₅₀) / Cellular (EC₅₀) | 23 nM / 80 nM | nih.gov |

| Piperazinyl sulfonamides (67) | In vivo (plasma) | Lowered plasma Aβ40 | researchgate.net |

HIV-1 protease is an essential enzyme for the lifecycle of the HIV virus, making it a critical target for antiretroviral therapy. nih.govosti.gov Piperazine-based structures are a known pharmacophore in the development of HIV protease inhibitors. tandfonline.com

Inspired by the binding modes of existing inhibitors like MK-8718 and PL-100 , researchers designed a novel bicyclic piperazine sulfonamide core to interact with the aspartate residues of the enzyme. nih.govosti.govnih.gov This structure-based design approach culminated in the synthesis of compound 38 . This compound demonstrated exceptional potency, with an enzyme binding affinity (IC₅₀) of 12 pM and potent antiviral activity (EC₅₀) of 2.8 nM in a cell-based assay. nih.gov This represented a 60-fold increase in enzyme binding affinity and a 10-fold increase in antiviral activity compared to the lead compound, MK-8718 . nih.govnih.gov

Table 6: Potency of Bicyclic Piperazine Sulfonamide HIV-1 Protease Inhibitors

| Compound | Enzyme Binding Affinity (IC₅₀) | Antiviral Activity (EC₅₀) | Source |

|---|---|---|---|

| MK-8718 (Lead) | 700 pM | 27 nM | nih.gov |

| 38 (Optimized) | 12 pM | 2.8 nM | nih.gov |

Neuroprotective and Neurorestorative Potential

The this compound scaffold has emerged as a promising framework in the design of novel agents with neuroprotective and neurorestorative properties. Research in this area has explored the potential of these analogs in the context of complex neurological disorders.

A recent patent highlights the invention of novel piperazine-based sulfonamides for use as neuroprotective and/or neurorestorative agents in the treatment of neurological disorders. google.com The general structure of these compounds is represented by formula (I), though specific examples and their detailed biological data are part of the proprietary information within the patent. google.com The invention underscores the growing interest in this chemical class for its potential to address the underlying mechanisms of neurodegeneration. google.com

The neuroprotective effects of piperazine derivatives have been linked to various mechanisms, including the modulation of neurotransmitter receptors and the inhibition of enzymes involved in neurodegenerative processes. researchgate.net Some piperazine derivatives have been shown to protect dopaminergic cells from toxicity, a key factor in Parkinson's disease research. acs.org For instance, certain analogs have demonstrated the ability to reverse the toxic effects of MPP+, a neurotoxin used to model Parkinson's disease in laboratory settings. acs.org

Furthermore, piperazine derivatives have been investigated for their role in mitigating the effects of Alzheimer's disease. nih.gov Studies have shown that some piperazine compounds can protect mushroom spines from amyloid toxicity and restore long-term potentiation in mouse models of Alzheimer's, suggesting a potential to preserve synaptic function. nih.gov The mechanism for this neuroprotection is thought to involve the activation of neuronal store-operated calcium entry in spines. nih.gov

While direct studies on this compound analogs are still emerging, the broader class of piperazine derivatives shows significant promise in the development of therapies for neurological disorders. researchgate.net Their ability to interact with multiple targets within the central nervous system makes them attractive candidates for further investigation. researchgate.net

Other Pharmacological Activities (e.g., Antimalarial, Antioxidant)

Beyond their neuroprotective potential, this compound analogs have demonstrated a range of other pharmacological activities, notably as antimalarial and antioxidant agents.

Antimalarial Activity

The piperazine sulfonamide scaffold has been identified as a source of compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov A high-throughput screening program identified two piperazine sulfonamides with antiplasmodial activity. nih.gov Subsequent structural modifications revealed that while certain parts of the molecule could be altered without loss of activity, the thiourea (B124793) group appeared to be crucial for the observed antiplasmodial effects. nih.gov

Hybrid molecules incorporating the piperazine-sulfonamide structure with other known antimalarial pharmacophores have also been synthesized and evaluated. For example, quinoline-sulfonamide hybrids linked via a piperazine moiety have shown potent antimalarial activity, including against chloroquine-resistant strains. researchgate.netmdpi.com These hybrid compounds are thought to act by inhibiting the formation of β-hematin, a crucial process for parasite survival. researchgate.net The combination of the piperazine sulfonamide and quinoline (B57606) scaffolds offers a promising strategy for developing new antimalarial drugs. mdpi.com

Antioxidant Activity

Several studies have highlighted the antioxidant potential of this compound analogs. Oxidative stress is implicated in a wide range of diseases, and compounds that can mitigate its effects are of significant therapeutic interest. semanticscholar.org

A series of multifunctional analogs of N,N-dimethyl-4-(pyrimidin-2-yl)-piperazine-1-sulfonamide were synthesized and shown to possess antioxidant properties. nih.gov These compounds were designed to include free radical scavenging and metal-chelating groups, which are key mechanisms for antioxidant activity. nih.gov The addition of a hydroxyl group to the pyrimidine (B1678525) ring was found to enhance the free radical scavenging ability. nih.gov

In another study, novel benzene (B151609) sulfonamide-piperazine hybrid compounds were synthesized and evaluated for their antioxidant capacity using various assays. nih.gov The results indicated that these compounds possess significant antioxidant activity, with some exhibiting higher activity than standard reference compounds in certain assays. nih.gov The antioxidant potential of these hybrids is attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov

The incorporation of the piperazine sulfonamide motif into larger molecular structures, such as 1,3,5-triazine (B166579) analogs, has also been explored to enhance antioxidant activity. semanticscholar.orgmdpi.com These studies demonstrate the versatility of the this compound core in the development of compounds with diverse pharmacological profiles. hilarispublisher.com

Structure Activity Relationship Sar Studies of Piperazine 1 Sulfonamide Derivatives

Elucidation of Key Structural Features for Biological Activity

SAR studies have consistently highlighted several key structural components of piperazine-1-sulfonamide derivatives that are fundamental to their biological activity. These core features form the basis for interaction with various biological targets.

The Piperazine (B1678402) Core : The six-membered piperazine ring is a critical pharmacophore. Its two nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating anchoring of the molecule within the active site of a target protein. nih.gov The pKa of these nitrogen atoms can also lead to improved water solubility and bioavailability, which are desirable pharmacokinetic properties. nih.gov In the context of HIV-1 protease inhibitors, for example, the amine of a piperazine sulfonamide core was designed to form key interactions with the Asp-25A and Asp-25B acidic residues of the enzyme. nih.gov

The Sulfonamide Linker : The sulfonamide group (-SO₂NH-) is not merely a linker but an active participant in molecular recognition. It is a strong hydrogen bond acceptor and can engage in crucial interactions with biological targets. Research on HIV-1 protease inhibitors revealed that the sulfonyl group could directly bind to the flap residues (Ile50A and Ile50B) of the enzyme, displacing a bridging water molecule that is present in the binding of other inhibitors. nih.gov This direct interaction can significantly enhance binding affinity.

Aromatic/Substituted Moieties : The groups attached to both the sulfonamide nitrogen (N1) and the distal piperazine nitrogen (N4) are pivotal for determining potency and selectivity. An aromatic ring attached to the sulfonyl group is a common feature. This ring can engage in π-π stacking or hydrophobic interactions with the target protein. The nature and position of substituents on this ring dramatically influence activity. nih.gov For instance, in a series of combretastatin-A4 analogues with anticancer activity, a 4-chloro substitution on the benzene (B151609) ring of the sulfonamide was found to be critical for potent activity. nih.gov

Impact of Substituent Modifications on Potency and Selectivity

Modifying the substituents on the core this compound structure is a primary strategy for fine-tuning the pharmacological profile of a compound. These modifications can drastically alter potency, selectivity, and pharmacokinetic properties.

The electronic properties of substituents on the aromatic ring of the sulfonamide play a significant role. Studies on dipeptidyl peptidase-IV (DPP-IV) inhibitors showed that the presence of electron-withdrawing groups, such as chlorine (Cl), enhanced inhibitory activity compared to electron-donating groups like methyl (CH₃) at the same position. srce.hrresearchgate.net The position of these substituents is also critical; for DPP-IV inhibitors, meta-substitution was found to be unfavorable for activity. srce.hrresearchgate.net Similarly, for antibacterial 1-benzhydryl-piperazine sulfonamides, placing a nitro (NO₂) group at the ortho-position of the phenyl ring resulted in enhanced activity compared to meta or para positioning, suggesting a specific spatial requirement for optimal interaction with the bacterial target. tandfonline.com

Modifications to the piperazine ring itself can also modulate activity and selectivity. In the development of state-dependent NaV1.7 inhibitors for pain treatment, introducing bridging methylene (B1212753) and ethylene (B1197577) units across the piperazine ring to create diazabicycloalkane structures led to significantly improved selectivity over the NaV1.5 cardiac channel, a crucial factor for safety. nih.gov However, such modifications must be balanced, as they can sometimes negatively impact other properties like metabolic stability or solubility. nih.govnih.gov For example, while unsubstituted piperazine derivatives may show good potency, they can be susceptible to metabolic oxidation, prompting functionalization of the ring to block these metabolic soft spots. nih.gov

| Compound ID | Substituent | Position | Inhibition at 100 µmol L⁻¹ (%) | Electronic Effect |

|---|---|---|---|---|

| 1a | Cl | ortho | 22.6 | Electron-withdrawing |

| 1c | Cl | para | 21.5 | Electron-withdrawing |

| 1d | CH₃ | ortho | 15.8 | Electron-donating |

| 1f | CH₃ | para | 15.2 | Electron-donating |

| 1b | Cl | meta | 12.5 | Electron-withdrawing |

| 1e | CH₃ | meta | 11.2 | Electron-donating |

Conformational Analysis and its Influence on Biological Interactions

Molecular docking and X-ray crystallography are powerful tools for understanding these conformational aspects. Docking studies on piperazine sulfonamide hybrids as potential antibacterial agents helped to comprehend the binding interactions with the Escherichia coli DNA gyrase enzyme. researchgate.net In another study on DPP-IV inhibitors, induced-fit docking suggested that the compounds occupy the binding domain and form hydrogen bonds with numerous key residues, including R125, E205, E206, and Y662. srce.hr

Computational and in Silico Approaches in Piperazine 1 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of piperazine-1-sulfonamide research, docking simulations are crucial for understanding how these ligands interact with their biological targets at the molecular level.

Researchers utilize molecular docking to elucidate the binding modes of piperazine (B1678402) sulfonamide derivatives with various enzymes and receptors. For instance, studies on piperazine sulfonamide analogs as potential inhibitors for type 2 diabetes have employed docking to understand their interactions with α-amylase. nih.govresearchgate.net These simulations help to identify key amino acid residues in the active site of the enzyme that form hydrogen bonds and other interactions with the sulfonamide derivatives, explaining their inhibitory activity. nih.govresearchgate.net

Similarly, in the development of HIV-1 protease inhibitors, molecular docking has been instrumental. nih.gov By modeling the interaction of this compound cores within the enzyme's active site, scientists can predict binding affinity and guide the design of more potent inhibitors. nih.gov The simulations can reveal crucial interactions, such as the amine of the piperazine ring interacting with aspartic acid residues (Asp-25A and Asp-25B) and the sulfonyl group binding to flap residues (Ile50A and Ile50B). nih.gov This structure-based design approach has also been applied to the design of BACE1 inhibitors for potential Alzheimer's disease therapy. nih.gov

The insights gained from molecular docking studies are summarized in the table below, showcasing the diverse applications of this technique in this compound research.

| Target Enzyme/Protein | Research Area | Key Findings from Docking |

| α-Amylase | Type 2 Diabetes | Identified binding interactions and established structure-activity relationships for inhibitory activity. nih.govresearchgate.net |

| HIV-1 Protease | Antiviral (HIV) | Guided the design of a bicyclic piperazine sulfonamide core to enhance binding affinity and antiviral activity. nih.gov |

| BACE1 | Alzheimer's Disease | Facilitated the design and synthesis of novel inhibitors by exploring enzyme sub-pockets. nih.gov |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Correlated docking scores with in vitro inhibitory assays for benzene (B151609) sulfonamide-piperazine hybrids. nih.gov |

| Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | Supported experimental findings on the inhibitory potential of synthesized compounds. nih.gov |

| Tyrosinase | Hyperpigmentation Disorders | Revealed binding modes of benzene sulfonamide-piperazine derivatives, aligning with experimental inhibition data. nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the study of this compound and its derivatives, DFT calculations provide fundamental insights into their structural and electronic properties. jddtonline.inforesearchgate.net

DFT is employed to determine the optimized molecular geometry, which corresponds to the most stable conformation of the molecule. jddtonline.inforesearchgate.net These calculations are essential for understanding the three-dimensional arrangement of atoms and for subsequent analysis of the molecule's properties. The method is also used to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. researchgate.nettandfonline.com

Furthermore, DFT analysis reveals key electronic features. The calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. jddtonline.inforesearchgate.net The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. jddtonline.info A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) analysis, another DFT-based calculation, maps the electrostatic potential onto the electron density surface. jddtonline.inforesearchgate.net This map helps to identify the positive and negative regions of the molecule, which are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attacks. jddtonline.inforesearchgate.net For aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative electrostatic potential is localized around the sulfamide (B24259) function, while positive potential is found on the hydrogen atoms. jddtonline.info

Key parameters obtained from DFT calculations for piperazine sulfonamide derivatives are highlighted below.

| DFT-Calculated Property | Significance in Research |

| Optimized Molecular Geometry | Predicts the most stable 3D structure of the molecule. jddtonline.inforesearchgate.net |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the compound. jddtonline.info |

| Molecular Electrostatic Potential (MEP) | Identifies positive and negative regions, predicting sites for intermolecular interactions. jddtonline.inforesearchgate.net |

| Vibrational Frequencies | Correlates with experimental spectroscopic data (FT-IR, FT-Raman) to validate the structure. researchgate.net |

| Mulliken's Net Charges | Shows charge distribution across the molecule, indicating charge delocalization. jddtonline.info |

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the spectrum of biological activities of a chemical compound based on its structural formula. nih.govscispace.com The PASS algorithm works by comparing the structure of a new compound with the structures of well-known biologically active substances contained in its extensive database. nih.govgenexplain.com

The output of a PASS prediction is a list of potential biological activities, including pharmacological effects, mechanisms of action, and specific toxicities like mutagenicity or carcinogenicity. nih.gov For each predicted activity, the tool provides probabilities for the compound to be active (Pa) and inactive (Pi). scispace.comresearchgate.net

The interpretation of the PASS results follows general guidelines:

If Pa > 0.7: The compound is highly likely to exhibit the predicted activity, and there is a high chance it is an analogue of a known pharmaceutical agent. scispace.com

If 0.5 < Pa < 0.7: The compound is likely to exhibit the activity, but it is less likely to be a close analogue of known agents. scispace.com

If Pa < 0.5: The compound is unlikely to exhibit the activity. scispace.com

In the context of this compound research, PASS can be a valuable tool in the early stages of drug discovery. It allows for the rapid screening of novel derivatives to identify the most promising candidates for further experimental investigation. clinmedkaz.org By predicting a wide range of potential biological activities, PASS can help researchers find new therapeutic applications for existing compounds or prioritize the synthesis of new ones with desired activity profiles. researchgate.net The average accuracy of PASS predictions is estimated to be around 95%, making it a reliable method for generating initial hypotheses about a compound's biological potential. genexplain.com

The principle behind PASS is that the biological activity of a compound is a function of its structure. nih.gov The system is built upon a large training set of over 200,000 biologically active compounds, allowing it to generate robust predictions for a wide variety of chemical structures, including novel this compound derivatives. nih.govgenexplain.com

| PASS Prediction Parameter | Description |

| Biological Activity Spectrum (BAS) | An intrinsic property of a compound representing its potential pharmacological effects, mechanisms, and toxicities. nih.gov |

| Pa (Probability "to be active") | The estimated probability that a compound will exhibit a specific biological activity. scispace.com |

| Pi (Probability "to be inactive") | The estimated probability that a compound will not exhibit a specific biological activity. scispace.com |

| Pa > Pi | The primary condition for considering an activity as possible for a compound. genexplain.com |

Preclinical Research and Drug Development Considerations

In Vitro and In Vivo Efficacy Studies

Derivatives of piperazine-1-sulfonamide have demonstrated a broad spectrum of biological activities in both laboratory and living organism models. These studies are crucial for establishing the potential therapeutic utility of these compounds.

Antimicrobial and Antiviral Activity: A series of 1-benzhydryl-piperazine sulfonamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. tandfonline.comtandfonline.com Several of these compounds, notably 8d and 8e, exhibited potent antibacterial effects, with activity comparable to the standard drug streptomycin. tandfonline.comtandfonline.com Another study highlighted that N-(Prop-2-yn-1-yl)this compound and related compounds are being investigated for their antimicrobial properties. smolecule.com

In the realm of antiviral research, piperazine (B1678402) sulfonamide cores have been designed and synthesized as highly potent inhibitors of HIV-1 protease. nih.govosti.gov One such inhibitor demonstrated a significant 60-fold increase in enzyme binding affinity and a 10-fold increase in antiviral activity compared to a reference compound, MK-8718. nih.gov The antiviral efficacy of these compounds was further confirmed with one derivative showing good antiviral activity with an EC50 of 21 nM. osti.gov

Antidiabetic Properties: Piperazine sulfonamide derivatives have emerged as promising candidates for the treatment of diabetes mellitus. Several studies have focused on their ability to inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme, which plays a role in glucose metabolism. mdpi.comsrce.hrresearchgate.net In one study, a series of 1,4-bis(phenylsulfonyl)piperazine (B3056576) derivatives showed in vitro DPP-IV inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. srce.hr Another study identified a lead compound, 8h, which exhibited 27.32% inhibition of DPP-4 at a 10 µmol/L concentration and subsequently demonstrated a dose-dependent reduction in blood glucose levels in in vivo rat models. researchgate.net Furthermore, 1-benzhydryl-piperazine sulfonamide derivatives were evaluated for their in vivo antidiabetic activity in streptozotocin-induced diabetic rats, with one compound showing significant antidiabetic effects. researchgate.net

Anticancer and Neuroprotective Potential: The anticancer potential of this compound derivatives has also been a subject of investigation. Preliminary studies on N-(Prop-2-yn-1-yl)this compound indicated potential cytotoxic effects against certain cancer cell lines. smolecule.com Additionally, N,N-dimethyl-4-(naphthalene-2-sulfonyl)this compound has been identified as a lead compound for the development of new cancer therapies due to its anticancer properties.

In the context of neurodegenerative diseases, piperazine sulfonamides have been designed as BACE1 inhibitors for potential use in Alzheimer's disease. nih.govresearchgate.net An analog from this series was found to potently lower peripheral Aβ(40) levels in transgenic mice after a single subcutaneous dose. nih.govresearchgate.net

Other Therapeutic Areas: Piperazine sulfonamides have also been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and metabolic syndrome. nih.gov Potent and selective inhibitors with good pharmacokinetic properties were identified. nih.gov

Table 1: Summary of In Vitro and In Vivo Efficacy Studies

| Therapeutic Area | Compound Class | Key Findings |

|---|---|---|

| Antimicrobial | 1-Benzhydryl-piperazine sulfonamides | Potent activity against Gram-positive and Gram-negative bacteria. tandfonline.comtandfonline.com |

| Antiviral | Piperazine sulfonamide core | Potent HIV-1 protease inhibitors with high enzyme binding affinity and antiviral activity. nih.govosti.gov |

| Antidiabetic | 1,4-bis(phenylsulfonyl)piperazines | In vitro inhibition of DPP-IV enzyme. srce.hr |

| Antidiabetic | Piperazine sulphonamide derivatives | In vitro DPP-4 inhibition and in vivo dose-dependent blood glucose reduction. researchgate.net |

| Anticancer | N-(Prop-2-yn-1-yl)this compound | Preliminary cytotoxic effects against cancer cell lines. smolecule.com |

| Neuroprotection | Piperazine sulfonamide BACE1 inhibitors | Potent lowering of peripheral Aβ(40) in transgenic mice. nih.govresearchgate.net |

| Metabolic Syndrome | Piperazine sulfonamides | Potent and selective 11β-HSD1 inhibitors. nih.gov |

Metabolic Stability and In Vitro Metabolic Oxidation

In vitro metabolic studies of a piperazine sulfonamide HIV-1 protease inhibitor revealed that the unsubstituted side of the piperazine ring was susceptible to significant metabolic oxidation. nih.gov This finding prompted further structural modifications to improve metabolic stability. nih.gov In another study, a series of piperazin-1-ylpyridazines, which initially suffered from rapid in vitro intrinsic clearance with half-lives as short as 2-3 minutes in mouse and human liver microsomes, were optimized. nih.gov Through structural modifications, the in vitro intrinsic clearance was improved by more than 50-fold, achieving half-lives of over 100 minutes. nih.gov

The metabolic fate of the piperazine ring itself has been a focus of investigation. The piperazine ring can be bioactivated through the generation of iminium ion intermediates. researchgate.net Methoxy groups have been incorporated into some designs as they are less susceptible to metabolic oxidation compared to methyl groups. nih.gov In contrast, some PROTACs (Proteolysis Targeting Chimeras) containing a piperazine linker showed good metabolic stability, with half-lives exceeding 90 minutes. acs.org

Pharmacokinetic (PK) Properties

The pharmacokinetic properties of this compound derivatives, which encompass their absorption, distribution, metabolism, and excretion (ADME), are crucial for their development as drugs.

Several studies have highlighted the favorable pharmacokinetic properties of certain piperazine sulfonamide derivatives. For instance, a series of 11β-HSD1 inhibitors were identified as having good pharmacokinetic profiles. nih.gov The nature of the N1 substitution on the sulfonamide group is known to govern key pharmacokinetic properties such as solubility and efficiency. ekb.eg

However, challenges in achieving optimal PK profiles have also been noted. For example, while some BACE1 inhibitors were potent, they were also found to be substrates for P-glycoprotein (P-gp), an efflux pump that limits their brain penetration. researchgate.net

Blood-Brain Barrier (BBB) Permeability Predictions

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. Both computational and experimental methods have been employed to assess the BBB permeability of this compound derivatives.

Computational models, such as those using ADMET predictor™ software, have been used to estimate the BBB permeability of these compounds. biomedicinej.com For example, computational analysis of piperazinesulfonamides designed as BuAChE inhibitors indicated moderate BBB penetration. researchgate.net

Strategies to enhance BBB penetration have focused on modifying the physicochemical properties of the molecules. A key approach has been to reduce the polar surface area (PSA) and to cap the sulfonamide group. nih.govacs.org For example, capping the sulfonamide nitrogen with a methyl group significantly enhanced brain penetration in mice, increasing the brain-to-blood ratio from less than 0.1 to 3.7. nih.govacs.org This highlights the sulfonamide moiety as a primary factor influencing the poor CNS penetration of some parent compounds. nih.govacs.org However, some piperazine sulfonamides developed as BACE-1 inhibitors faced challenges in crossing the BBB due to being substrates for efflux pumps like P-gp. researchgate.net

Table 2: Strategies to Enhance BBB Permeability

| Strategy | Rationale | Example |

|---|---|---|

| Reduce Polar Surface Area (PSA) | Lower PSA is generally associated with increased passive diffusion across the BBB. | Modification of pyrazole (B372694) sulfonamides. nih.govacs.org |

| Cap the Sulfonamide Group | Reduces the acidity and polarity of the sulfonamide, improving lipid solubility. | Methylation of the sulfonamide nitrogen. nih.govacs.org |

Patent Landscape and Therapeutic Applications

The patent landscape for this compound derivatives reflects the broad therapeutic interest in this chemical class. Patents have been filed for compounds targeting a wide range of diseases.

Novel piperazine-based sulfonamides have been patented for their use as neuroprotective and/or neurorestorative agents, particularly for the treatment of neurological disorders. google.com Other patents cover their use as antithrombotic and anticoagulant agents. google.com The versatility of the piperazine sulfonamide scaffold is further demonstrated by patents for its use in developing inhibitors of Factor Xa and BACE1. nih.govgoogle.com Additionally, a patent for crystalline forms of a quinoline-8-sulfonamide (B86410) derivative containing a piperazine moiety highlights ongoing development in this area. drugpatentwatch.com

Therapeutic applications mentioned in patents and research articles include treatments for cancer, infectious diseases, diabetes, metabolic syndrome, Alzheimer's disease, and cardiovascular disorders. smolecule.commdpi.comnih.govnih.govgoogle.comgoogle.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Piperazine-1-sulfonamide derivatives, and how do reaction conditions influence yield?

- Methodology : this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide groups can be introduced using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Reaction optimization often involves varying solvents (DMF, ethanol) and catalysts (e.g., Pd for cross-coupling). Purity is confirmed via HPLC or LCMS, with yields ranging from 60–85% depending on substituent steric effects .

- Data Validation : TGA and DSC analyses ensure thermal stability, while XRPD confirms crystallinity .

Q. How is structural characterization of this compound performed to confirm molecular identity?

- Techniques :

- NMR : and NMR identify proton environments and carbon frameworks (e.g., piperazine ring protons at δ 2.5–3.5 ppm).

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.3% theoretical).

- Mass Spectrometry : High-resolution LCMS confirms molecular ions (e.g., [M+H] for CHNOS: m/z 353.1) .

Q. What are the common impurities in this compound synthesis, and how are they mitigated?

- Impurity Sources : Residual solvents (e.g., DMF), unreacted sulfonyl chlorides, or byproducts from incomplete piperazine ring substitution.

- Mitigation : Recrystallization (ethanol/water mixtures), column chromatography (silica gel, ethyl acetate/hexane), or preparative HPLC .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring affect biological activity in sulfonamide derivatives?

- Case Study : Substituting the piperazine N-atom with methyl or cyclopropyl groups alters pharmacokinetics. For instance, 4-(cyclopropylmethyl)piperazine derivatives show enhanced blood-brain barrier penetration in CNS studies. Activity is assessed via enzyme inhibition assays (IC) and receptor binding (K) using radiolabeled ligands .

- Contradictions : Some studies report decreased solubility with bulkier substituents, conflicting with improved bioavailability claims. Resolution requires comparative solubility assays (e.g., shake-flask method) and molecular dynamics simulations .

Q. What experimental strategies resolve contradictory data in this compound’s mechanism of action?

- Approach :

Dose-Response Studies : Confirm whether effects are concentration-dependent or due to off-target interactions.

Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to targets (e.g., carbonic anhydrase).

Knockout Models : Genetic deletion of suspected targets (e.g., kinases) validates specificity .

- Example : Discrepancies in antimicrobial activity of N-aryl derivatives were resolved by correlating LogP values with membrane permeability via Franz cell assays .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methods :

- Molecular Docking (AutoDock Vina) : Predicts binding poses to active sites (e.g., COX-2 or HDAC enzymes).

- QSAR Models : Relate substituent electronegativity or steric parameters to IC values.

- Validation : Co-crystallization with target proteins (e.g., PDB: 5TXR) confirms predicted interactions .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。